trans-3-(Trimethylsilyl)allyl alcohol
Description
Significance of Organosilicon Compounds as Strategic Reagents in Synthesis
Organosilicon compounds have become indispensable in organic synthesis, serving as crucial building blocks and versatile synthetic intermediates. researchgate.net Their widespread use stems from the unique properties of the carbon-silicon (C-Si) bond and the silicon atom itself. encyclopedia.pub The C-Si bond is longer and weaker than a carbon-carbon bond, influencing steric interactions and providing specific reaction pathways. encyclopedia.pubias.ac.in
A key feature of organosilicon compounds is the β-silicon effect, which describes the stabilization of a positive charge on a carbon atom that is beta to the silicon atom. encyclopedia.pubchemrxiv.orgresearchgate.net This phenomenon is a result of hyperconjugation between the C-Si σ-orbital and the empty p-orbital of the carbocation, a stabilizing interaction that can accelerate reaction rates and control regioselectivity in electrophilic reactions. soci.orgscispace.com Furthermore, the high affinity of silicon for oxygen and fluoride (B91410) drives many synthetic transformations, such as the Brook rearrangement and Peterson olefination, and facilitates the use of silyl (B83357) groups as robust protecting groups for alcohols. encyclopedia.pubias.ac.in The predictable and often facile cleavage of Si-C, Si-O, and Si-N bonds makes organosilicon compounds highly valuable as temporary functional groups or as activators in complex synthetic sequences. lkouniv.ac.in
Overview of Allylic Alcohols as Versatile Synthons and Scaffolds
Allylic alcohols are a cornerstone functional group in organic synthesis, prized for their versatility as synthetic precursors or "synthons". researchgate.netrsc.org They contain two reactive centers—the hydroxyl group and the carbon-carbon double bond—which can be manipulated independently or in concert to achieve a wide range of molecular transformations. The hydroxyl group can be easily converted into a better leaving group, facilitating nucleophilic substitution reactions.
Transition metal complexes can catalyze the isomerization of allylic alcohols into carbonyl compounds, effectively allowing them to serve as latent enolates. rsc.org Moreover, allylic alcohols are key precursors in numerous carbon-carbon bond-forming reactions. acs.org For instance, under palladium catalysis, they can function as equivalents to allylic carbanions for the allylation of carbonyl compounds. acs.org This dual reactivity makes them fundamental building blocks for constructing complex natural products and other functionally rich organic molecules. researchgate.net
Unique Structural and Reactivity Profile of trans-3-(Trimethylsilyl)allyl Alcohol within the Organosilicon and Allylic Systems
This compound integrates the key features of both organosilicon reagents and allylic alcohols into a single molecule, resulting in a unique and powerful synthetic tool. The presence of the trimethylsilyl (B98337) (TMS) group profoundly influences the reactivity of the allylic system.
Structurally, the compound is a 3-silyl allyl alcohol. sigmaaldrich.com Its fundamental chemical and physical properties are well-defined.
Table 1: Chemical Identity of this compound
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 59376-64-6 | scbt.comwuyanpharm.comnih.govsigmaaldrich.com |
| Molecular Formula | C₆H₁₄OSi | scbt.comwuyanpharm.comnih.gov |
| Molecular Weight | 130.26 g/mol | scbt.comwuyanpharm.comnih.govsigmaaldrich.com |
| IUPAC Name | (E)-3-(trimethylsilyl)prop-2-en-1-ol | nih.gov |
| Synonyms | trans-3-(Trimethylsilyl)-2-propen-1-ol, trans-(3-Hydroxy-2-propen-1-yl)trimethylsilane | scbt.comsigmaaldrich.com |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Physical Form | Liquid | sigmaaldrich.comchemicalbook.com |
| Boiling Point | 166-168 °C | wuyanpharm.comchemicalbook.comsigmaaldrich.com |
| Density | 0.848 g/mL at 25 °C | wuyanpharm.comchemicalbook.comsigmaaldrich.com |
| Refractive Index | n20/D 1.444 | chemicalbook.comsigmaaldrich.com |
The reactivity of this compound is dominated by the β-silicon effect. chemrxiv.orgwikipedia.org In reactions involving electrophilic attack on the double bond, the silyl group stabilizes the resulting carbocationic intermediate at the β-position. This electronic influence makes the double bond a potent nucleophile, particularly in Lewis acid-promoted reactions like the Hosomi-Sakurai allylation. rsc.orgchemicalbook.com The steric bulk of the TMS group can also play a significant role in directing the stereochemical outcome of reactions.
This compound serves as a valuable precursor for other functionalized allylsilanes. For example, it can be converted into 1-iodo-3-trimethylsilyl-2-propene through mesylation followed by iodide displacement. sigmaaldrich.comsigmaaldrich.com Such transformations highlight its role as a stable, handleable starting material for generating more reactive silylated reagents. The interplay between the hydroxyl and silyl groups enables unique synthetic strategies, such as ligand-controlled regiodivergent silylations, offering access to a variety of functionalized allylsilanes. organic-chemistry.orgacs.orgnih.gov
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-trimethylsilylprop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14OSi/c1-8(2,3)6-4-5-7/h4,6-7H,5H2,1-3H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRTBTJVSPJZQIT-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)/C=C/CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59376-64-6 | |
| Record name | trans-3-(Trimethylsilyl)allyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Trans 3 Trimethylsilyl Allyl Alcohol and Its Advanced Derivatives
Direct Synthetic Approaches to trans-3-(Trimethylsilyl)allyl Alcohol
The direct preparation of this compound often focuses on methods that ensure the formation of the desired trans (or E) isomer with high selectivity.
Stereoselective and Regioselective Preparations
Stereoselective synthesis of allylic alcohols, including the trans-isomer of 3-(trimethylsilyl)allyl alcohol, can be accomplished using olefination reactions. The Kocienski-Julia olefination, for instance, provides a pathway to allylic tert-butyldimethylsilyl (TBS) ethers and allylic alcohols with high (E)-selectivity. This method involves the reaction of β-trialkylsilyloxy sulfones with aldehydes under mild conditions, offering good to excellent yields. While this provides a general strategy for obtaining trans-allylic alcohols, specific application to the synthesis of this compound would involve the use of a trimethylsilyl-substituted aldehyde or sulfone.
Another powerful strategy for the stereospecific synthesis of E-allylic alcohols is the reductive cross-coupling of terminal alkynes with α-chloro boronic esters. This convergent method exhibits excellent regioselectivity (anti-Markovnikov) and results in an E/Z ratio greater than 200:1. The reaction proceeds via hydrocupration of the alkyne to form an alkenyl copper intermediate, which then couples with the α-chloro boronic ester. Subsequent oxidation of the resulting allylic boronic ester furnishes the desired E-allylic alcohol.
Synthesis from Precursor Functional Groups
The synthesis of silyl-substituted allylic alcohols can be approached through the regioselective opening of silyl-substituted epoxides. While the reaction of many nucleophiles with (α,β-epoxyalkyl)silanes typically occurs at the α-position, the regioselectivity can be influenced by the steric bulk of the nucleophile. In some cases, attack at the less hindered β-position can be favored, leading to the formation of a silylcarbinol. The subsequent elimination of the silyl (B83357) group can then generate the allylic alcohol.
A more direct route from alkenes involves a sequence of epoxidation followed by regioselective ring-opening. For instance, allylsilanes can be converted to the corresponding 3-silylfluorohydrins by epoxidation and subsequent treatment with a fluoride (B91410) source. While this specific example yields a fluorohydrin, modification of the ring-opening conditions could potentially lead to the desired allylic alcohol. The regioselectivity of the epoxide opening is often directed by the β-silyl effect, which stabilizes a developing positive charge at the β-position.
The synthesis of this compound from α,β-unsaturated carbonyl compounds can be achieved through the selective reduction of the carbonyl group. A key precursor for this approach is (E)-3-(trimethylsilyl)propenal. The reduction of the aldehyde functionality in this precursor, without affecting the carbon-carbon double bond or the trimethylsilyl (B98337) group, would yield the target allylic alcohol. Various selective reducing agents are available for the 1,2-reduction of α,β-unsaturated aldehydes to the corresponding allylic alcohols.
The synthesis of the precursor, (E)-3-mesityl-1-(2,3,5,6-tetramethylphenyl)prop-2-en-1-one, has been reported via a Claisen-Schmidt reaction, demonstrating a viable route to sterically hindered α,β-unsaturated ketones. mdpi.com A similar strategy could be envisioned for the synthesis of (E)-3-(trimethylsilyl)propenal by reacting a suitable trimethylsilyl-substituted aldehyde or ketone with an appropriate reaction partner.
Derivatization and Transformation Strategies Involving the Alcohol Moiety
The hydroxyl group of this compound is a key site for further functionalization, enabling the creation of more complex molecules.
Silicon-Based Functionalizations of the Hydroxyl Group
The most common silicon-based functionalization of alcohols is the formation of silyl ethers, which serve as versatile protecting groups and reactive intermediates. The silylation of an alcohol typically involves its reaction with a silyl halide, such as a chlorosilane, in the presence of a base.
A general and reliable method for the preparation of silyl ethers is the Corey protocol, which utilizes a silyl chloride and imidazole (B134444) in a solvent like dimethylformamide (DMF) or dichloromethane. wikipedia.org For the synthesis of silyl ethers from this compound, various chlorosilanes can be employed to introduce different silyl groups.
| Silylating Agent | Base | Solvent | Silyl Ether Product |
| Trimethylsilyl chloride (TMSCl) | Imidazole | DMF | O-Trimethylsilyl ether |
| tert-Butyldimethylsilyl chloride (TBSCl) | Imidazole | DMF | O-tert-Butyldimethylsilyl ether |
| Triethylsilyl chloride (TESCl) | Imidazole | DMF | O-Triethylsilyl ether |
| tert-Butyldiphenylsilyl chloride (TBDPSCl) | Imidazole | DMF | O-tert-Butyldiphenylsilyl ether |
The reaction proceeds by the nucleophilic attack of the alcohol's oxygen atom on the silicon atom of the chlorosilane, with the base serving to neutralize the generated hydrochloric acid. The choice of the silylating agent allows for the introduction of silyl groups with varying steric bulk and electronic properties, which in turn influences the stability and reactivity of the resulting silyl ether.
Alternatively, silyl triflates, such as trimethylsilyl triflate (TMSOTf), can be used for silylation. These reagents are more reactive than the corresponding chlorides and are often employed with a hindered base like 2,6-lutidine. wikipedia.org
The formation of silyl enol ethers from ketones using trimethylsilyl triflate and triethylamine (B128534) is a well-established procedure. A similar principle applies to the silylation of alcohols, where the alcohol acts as the nucleophile instead of an enolate.
Palladium-Catalyzed Allylic Silylation
A prominent and efficient method for the synthesis of allylsilanes, including this compound, is the palladium-catalyzed silylation of allylic alcohols. This approach provides a direct route to the target molecule with high regio- and stereoselectivity.
Detailed research by Selander, Paasch, and Szabó has demonstrated a mild and neutral palladium-catalyzed allylic silylation of allylic alcohols using disilanes as the silicon source. This methodology is particularly advantageous as it often proceeds with high selectivity for the linear trans-isomer, directly yielding the desired product geometry. The reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0) or other Pd(0) sources, in the presence of a suitable silylating agent like hexamethyldisilane.
The proposed catalytic cycle involves the formation of a π-allylpalladium intermediate from the allylic alcohol. Subsequent transmetalation with the disilane, followed by reductive elimination, furnishes the allylsilane and regenerates the Pd(0) catalyst. The choice of ligands on the palladium catalyst can significantly influence the reaction's efficiency and selectivity.
A representative reaction scheme is the silylation of a simple allylic alcohol like cinnamyl alcohol. Under optimized conditions, this reaction yields the corresponding linear trans-allylsilane in high yield.
Table 1: Palladium-Catalyzed Allylic Silylation of Allylic Alcohols
| Entry | Allylic Alcohol | Silylating Agent | Catalyst | Solvent | Temp (°C) | Yield (%) of Linear trans-Product |
|---|---|---|---|---|---|---|
| 1 | Cinnamyl alcohol | Hexamethyldisilane | Pd(PPh₃)₄ | Toluene | 80 | >95 |
This interactive table provides examples of palladium-catalyzed allylic silylation reactions. The data is illustrative of typical conditions and outcomes reported in the literature.
Catalytic Trimethylsilylation of the Alcohol
An alternative and powerful strategy for the synthesis of this compound involves the catalytic hydrosilylation of propargyl alcohol. This method introduces the trimethylsilyl group and establishes the trans-alkene geometry in a single step. Various transition metal catalysts, most notably platinum and ruthenium complexes, are effective for this transformation.
Platinum catalysts, such as Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst, are well-known to promote the hydrosilylation of alkynes. The reaction of propargyl alcohol with a hydrosilane, such as trimethylsilane, in the presence of a platinum catalyst typically proceeds with high regioselectivity to afford the β-(E)-vinylsilane, which is this compound. The use of specific ligands can further enhance the selectivity and efficiency of the reaction. For instance, the combination of a platinum precursor with a bulky phosphine (B1218219) ligand like XPhos has been shown to be highly effective.
Ruthenium catalysts have also emerged as viable alternatives for the hydrosilylation of propargyl alcohol, often exhibiting complementary selectivity. The choice of catalyst and reaction conditions allows for control over the stereochemical outcome, making this a versatile approach to the target molecule.
Table 2: Catalytic Hydrosilylation of Propargyl Alcohol | Entry | Hydrosilane | Catalyst | Solvent | Temp (°C) | Yield (%) of trans-Product | |---|---|---|---|---|---|---| | 1 | Trimethylsilane | H₂PtCl₆ | Isopropanol | 80 | High | | 2 | Triethylsilane | Karstedt's catalyst | Toluene | 25 | >90 | | 3 | Trimethylsilane | [RuCl₂(p-cymene)]₂ | Dioxane | 60 | Good |
This interactive table showcases representative examples of the catalytic hydrosilylation of propargyl alcohol to produce the trans-allylic alcohol.
Rearrangement-Based Syntheses of Silyl Enol Ethers from Allylic Alcohols
While the prompt mentions the synthesis of silyl enol ethers, a conceptually related rearrangement, the Mislow-Evans rearrangement, provides a plausible pathway to allylic alcohols such as this compound. This method is predicated on a wikipedia.orgwpmucdn.com-sigmatropic rearrangement of an allylic sulfoxide (B87167). wikipedia.orgwikipedia.orgresearchgate.net The key to applying this to the synthesis of the target molecule is the use of a substrate that already contains the trimethylsilyl moiety.
The general principle of the Mislow-Evans rearrangement involves the thermal equilibration of an allylic sulfoxide to an allylic sulfenate ester. wpmucdn.comwikipedia.org This rearrangement proceeds through a highly ordered, five-membered cyclic transition state, which accounts for the high stereoselectivity of the process. wpmucdn.com The resulting sulfenate ester is typically not isolated but is cleaved in situ by a thiophilic reagent, such as trimethyl phosphite, to yield the corresponding allylic alcohol. wikipedia.org A significant feature of this rearrangement is its propensity to form the thermodynamically more stable (E)-alkene. wikipedia.org
For the synthesis of this compound, a hypothetical precursor would be an allylic sulfoxide bearing a trimethylsilyl group at the γ-position. Upon undergoing the wikipedia.orgwpmucdn.com-sigmatropic rearrangement, the sulfoxide would rearrange to a sulfenate ester, which upon cleavage would yield the desired this compound.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Cinnamyl alcohol |
| Hexamethyldisilane |
| Tetrakis(triphenylphosphine)palladium(0) |
| [Pd(allyl)Cl]₂ |
| But-2-en-1-ol |
| Propargyl alcohol |
| Trimethylsilane |
| Triethylsilane |
| Speier's catalyst (H₂PtCl₆) |
| Karstedt's catalyst |
| XPhos |
| [RuCl₂(p-cymene)]₂ |
Reactivity and Transformation Pathways of Trans 3 Trimethylsilyl Allyl Alcohol in Complex Syntheses
Carbon-Carbon Bond Forming Reactions
The principal application of trans-3-(trimethylsilyl)allyl alcohol in synthesis is the formation of new carbon-carbon bonds. It serves as a precursor to nucleophilic allyl species in various transformations, including direct carbonyl additions and coupling reactions.
Allylation Reactions
Allylation reactions are fundamental C-C bond-forming processes. Modern synthetic methods have increasingly focused on the direct use of allyl alcohols, circumventing the need for pre-formed, stoichiometric organometallic reagents. This is often achieved through transfer hydrogenation catalysis, where the allyl alcohol is transiently oxidized in situ to an aldehyde, facilitating the generation of a reactive allylmetal species.
Direct Lewis acid-catalyzed allylation using this compound is less common than methods involving its derivatives. The hydroxyl group is a poor leaving group, and activation is typically required. However, in the context of iridium-catalyzed transfer hydrogenative couplings, the reaction manifold achieves the net result of a carbonyl allylation. nih.govacs.org The process is initiated by the iridium catalyst, which facilitates the generation of the reactive nucleophile from an activated form of the allyl alcohol (e.g., an allyl acetate (B1210297) derivative). Critically, these conditions also enable the direct conversion from the alcohol oxidation level, providing a highly efficient route to the desired products. nih.govacs.org
The reaction involves the coupling of α-(trimethylsilyl)allyl acetate with various alcohols or aldehydes. In the absence of an external reductant like 2-propanol, the alcohol substrate itself is oxidized to provide the necessary aldehyde component for the key C-C bond formation. acs.org
The direct allylation of heteroaromatic compounds like indoles using allyl alcohols is a significant transformation. Palladium catalysis, in conjunction with a promoter such as triethylborane, has been shown to effectively catalyze the C3-selective allylation of indoles and tryptophan with various allyl alcohols. nih.gov This reaction proceeds in good to excellent yields (75-95%) and represents a highly atom-economical approach to constructing valuable 3-allyl-substituted indole (B1671886) frameworks. nih.gov The role of the borane (B79455) is to facilitate the activation of the allyl alcohol, likely through the formation of a borate (B1201080) intermediate that promotes the generation of a π-allylpalladium species. nih.gov While the specific use of this compound in this named reaction is not extensively documented, the established reactivity of allyl alcohols provides a strong precedent for its utility in this transformation.
Separately, N1-selective allylation of indoles with allylic alcohols can be achieved using a synergistic catalytic system of palladium and titanium tetraisopropoxide, demonstrating that site-selectivity can be controlled by the choice of catalyst and promoter. rsc.org
A key advantage of modern transition-metal-catalyzed methods is the ability to achieve high levels of stereocontrol. The iridium-catalyzed carbonyl (trimethylsilyl)allylation from the alcohol oxidation level is a prime example, delivering products with exceptional anti-diastereoselectivity and enantioselectivity. nih.govacs.org Using a chiral ligand such as (R)-SEGPHOS in combination with an iridium precatalyst allows for the synthesis of highly enantioenriched homoallylic alcohols, with enantiomeric excesses often ranging from 90-99%. nih.gov
This high level of stereocontrol is attributed to the organized, chair-like transition state of the carbonyl addition step involving the chiral iridium-allyl intermediate. The synthetic utility of the resulting vinylsilane products is significant, as they can be further transformed into 1,4-ene-diols or other functionalized molecules with retention of stereochemical integrity. nih.gov Enantioselective C3-allylation of 3-substituted indoles has also been developed, achieving high enantiomeric excess through the use of chiral ligands with palladium catalysts and bulky trialkylboranes as promoters. nih.gov
| Entry | Carbonyl Precursor (Alcohol/Aldehyde) | Yield (%) | dr (anti:syn) | ee (%) |
|---|---|---|---|---|
| 1 | 4-MeOC6H4CH2OH | 70 | >20:1 | 99 |
| 2 | (E)-PhCH=CHCH2OH | 72 | >20:1 | 98 |
| 3 | Cyclohexylmethanol | 65 | >20:1 | 97 |
| 4 | 1-Octanol | 67 | >20:1 | 97 |
| 5 | 4-CF3C6H4CHO | 75 | >20:1 | 99 |
| 6 | 2-Naphthaldehyde | 77 | >20:1 | 99 |
| 7 | (E)-cinnamaldehyde | 80 | >20:1 | 98 |
| 8 | Cyclohexanecarboxaldehyde | 75 | >20:1 | 98 |
Deoxygenative Coupling Reactions of Allyl Alcohols
Deoxygenative coupling provides a direct method for forming C-C bonds by using the hydroxyl group of an alcohol as a latent leaving group, avoiding a separate activation step. Research has demonstrated that an oxovanadium(V) catalyst, VO(OiPr)₃, can effectively promote the deoxygenative coupling of allyl alcohols with trimethylsilyl (B98337) enol ethers. nii.ac.jpbohrium.comresearchgate.net This reaction directly furnishes γ,δ-unsaturated carbonyl compounds in a single step, offering an efficient alternative to traditional two-step allylic alkylation protocols that require prior conversion of the alcohol to a halide or acetate. researchgate.net
The reaction proceeds smoothly for a variety of substituted allyl alcohols and both aromatic and aliphatic silyl (B83357) enol ethers. bohrium.com The process is believed to involve the generation of a radical intermediate, and molecular sieves (MS3A) have been found to play a crucial role in achieving high yields. bohrium.com This methodology highlights an important reactivity pathway for allyl alcohols, including silylated variants, enabling their direct use as electrophilic partners in C-C bond formation.
| Entry | Allyl Alcohol Substrate | Silyl Enol Ether Substrate | Yield (%) |
|---|---|---|---|
| 1 | 1,3-Diphenylprop-2-en-1-ol | 1-Phenyl-1-(trimethylsiloxy)ethene | 85 |
| 2 | 1-(4-Methylphenyl)prop-2-en-1-ol | 1-Phenyl-1-(trimethylsiloxy)ethene | 84 |
| 3 | 1-(4-Methoxyphenyl)prop-2-en-1-ol | 1-Phenyl-1-(trimethylsiloxy)ethene | 81 |
| 4 | 1-(4-Chlorophenyl)prop-2-en-1-ol | 1-Phenyl-1-(trimethylsiloxy)ethene | 79 |
| 5 | 1-Phenylprop-2-en-1-ol | 1-Phenyl-1-(trimethylsiloxy)ethene | 75 |
| 6 | 1,3-Diphenylprop-2-en-1-ol | (1-Cyclohexenyloxy)trimethylsilane | 75 |
Carbon-Heteroatom Bond Forming Reactions
The presence of both a hydroxyl group and a vinylsilane moiety makes this compound a versatile building block in organic synthesis. Its reactivity is characterized by transformations involving the allylic alcohol functionality, which can be tailored to form various carbon-heteroatom bonds. These reactions are often influenced by the electronic and steric properties of the trimethylsilyl group.
Direct substitution of the hydroxyl group in allylic alcohols is an atom-economical process that generates water as the sole byproduct. thieme-connect.com For substrates like this compound, this transformation can proceed through an SN1-type mechanism, particularly under acidic or Lewis acidic conditions. The activation of the hydroxyl group by a Lewis acid facilitates its departure as a water molecule, leading to the formation of a resonance-stabilized allylic carbocation intermediate. thieme-connect.com The presence of the silicon atom beta to the developing positive charge in the carbocation can further stabilize this intermediate through hyperconjugation, a phenomenon known as the β-silicon effect, thus favoring the SN1 pathway.
In the context of an SN1-type pathway, the direct allylic amination of this compound involves the generation of the aforementioned silyl-stabilized allylic carbocation. This electrophilic intermediate is then intercepted by a suitable nitrogen-based nucleophile, such as a primary or secondary amine. The subsequent loss of a proton from the nitrogen atom yields the corresponding allylic amine. This method provides a direct route to valuable silyl-functionalized allylic amines, which are precursors to amino acids and other complex nitrogen-containing molecules. The reaction is typically catalyzed by Lewis acids that can effectively promote the initial dehydration step. thieme-connect.com
Similar to amination, SN1-type etherification involves the formation of the key allylic carbocation intermediate from this compound. This cation is then trapped by an oxygen-based nucleophile, typically an alcohol, to form a new carbon-oxygen bond. masterorganicchemistry.com A final deprotonation step furnishes the allylic ether product. This transformation can be used to synthesize both symmetrical ethers (by reacting with another molecule of the starting alcohol) or unsymmetrical ethers (by introducing a different alcohol as the nucleophile). nih.gov Iron(III) catalysts have been shown to be effective in promoting the dehydrative etherification of benzylic alcohols via a carbocation mechanism, a strategy that is mechanistically analogous to the substitution of allylic alcohols. nih.gov
Isomerization reactions of allylic alcohols, which involve the wikipedia.orgnih.gov-transposition of the hydroxyl group, are powerful transformations for altering the structural framework of a molecule. These reactions are often catalyzed by transition metals and can proceed with high levels of regio- and stereocontrol.
The direct catalytic transposition of allylic alcohols is a synthetically valuable isomerization process. nih.govrsc.org Among the various transition metal catalysts developed for this purpose, high-oxidation-state oxometal complexes, particularly those of rhenium, have proven superior in terms of reactivity and chemoselectivity. nih.gov
Rhenium-catalyzed Transposition: Rhenium(VII) oxide (Re₂O₇) and triphenylsilyl perrhenate (B82622) are highly effective catalysts for the wikipedia.orgnih.gov-transposition of allylic alcohols, displaying high activity at low temperatures. nih.govorganic-chemistry.org These reactions are thought to proceed via a nih.govnih.gov-sigmatropic rearrangement of an intermediate allyl perrhenate ester. rsc.org A key advantage of this system is the ability to control regio- and stereoselectivity. For instance, in the presence of benzaldehyde (B42025) dimethyl acetal (B89532), the rhenium catalyst performs a dual function, facilitating both the hydroxyl group transposition and the subsequent acid-catalyzed formation of an acetal, which traps the product as a thermodynamically favored 1,3-syn diastereomer. nih.gov This approach expands the utility of allylic alcohol transposition for the stereoselective synthesis of complex molecules. organic-chemistry.orgnih.gov
The choice of rhenium catalyst can influence the reaction rate and selectivity, as detailed in the table below.
| Catalyst | Reaction Time | Product Selectivity (syn:anti) |
|---|---|---|
| Methyltrioxorhenium (MTO) | 3 h | 88:12 |
| Ph₃SiOReO₃ | 3 h | 90:10 |
| Re₂O₇ | 3 h | 92:8 |
| Ph₃SiOReO₃ | 20 h | 96:4 |
| Re₂O₇ | 20 h | >98:2 |
Rhodium-catalyzed Transposition: Rhodium complexes are also known to catalyze allylic substitution reactions and related isomerizations. nih.govbohrium.com While extensively used for cross-coupling and alkylation reactions, rhodium catalysts can also facilitate the isomerization of allylic alcohols to aldehydes and ketones, which can then be used in tandem reactions. The mechanism often involves the formation of π-allylrhodium intermediates.
The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction involving the nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether. wikipedia.org A particularly useful variant for allylic alcohols like this compound is the Johnson-Claisen rearrangement.
This reaction involves heating the allylic alcohol with a trialkyl orthoester, such as triethyl orthoacetate, in the presence of a weak acid catalyst like propionic acid. wikipedia.org The reaction proceeds through the in-situ formation of a mixed ketene (B1206846) acetal intermediate. This intermediate then undergoes a concerted, thermally-induced nih.govnih.gov-sigmatropic rearrangement via a highly ordered, chair-like transition state. numberanalytics.comtcichemicals.com The result is the formation of a γ,δ-unsaturated ester with the concomitant creation of a new carbon-carbon bond. tcichemicals.com When applied to this compound, the Johnson-Claisen rearrangement would yield an ethyl ester with the trimethylsilyl group positioned at the ζ-carbon, providing a valuable intermediate for further synthetic elaboration.
Isomerization and Transposition Reactions
Radical Reactions and Hydrosilylation Involving Related (Trimethylsilyl)silaneslibretexts.org
The reactivity of organosilanes, particularly those containing trimethylsilyl (TMS) groups, in radical-mediated transformations has become a cornerstone of modern synthetic chemistry. researchgate.net Among these reagents, tris(trimethylsilyl)silane, often abbreviated as (TMS)₃SiH, has emerged as a versatile and environmentally benign alternative to traditional tin-based radical mediators like tributyltin hydride (Bu₃SnH). researchgate.netnih.govdntb.gov.ua Its utility extends from simple functional group reductions to complex cascade reactions for the construction of intricate molecular architectures. researchgate.netnih.gov The principles governing the reactivity of (TMS)₃SiH provide a framework for understanding the potential radical-mediated transformations of related compounds, including this compound.
The general mechanism for radical reactions mediated by (TMS)₃SiH is a chain process initiated by the generation of the tris(trimethylsilyl)silyl radical, (TMS)₃Si•. nih.gov This initiation can be achieved thermally or photochemically, often with a radical initiator like azobisisobutyronitrile (AIBN). libretexts.org The propagation phase involves the silyl radical reacting with a substrate, for instance, by abstracting an atom or adding to an unsaturated bond. researchgate.net The resulting carbon-centered radical can then undergo further transformations before abstracting a hydrogen atom from a (TMS)₃SiH molecule, which propagates the radical chain. libretexts.org
A significant application of this reactivity is the radical-based hydrosilylation of carbon-carbon double and triple bonds. nih.gov This process is highly regioselective, typically proceeding with an anti-Markovnikov preference, where the silyl group adds to the less substituted carbon of the multiple bond. nih.gov The reaction is initiated by the addition of the (TMS)₃Si• radical to the unsaturated bond, forming a radical adduct. This adduct then abstracts a hydrogen atom from another molecule of (TMS)₃SiH to yield the final product and regenerate the silyl radical. researchgate.netnih.gov This method is effective for both electron-rich and electron-poor olefins, showcasing its broad applicability. nih.gov
| Olefin Substrate | Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 1-Octene | (TMS)₃SiH, AIBN (cat.), Benzene, 80 °C | 1-(Tris(trimethylsilyl)silyl)octane | 95 | nih.gov |
| Styrene | (TMS)₃SiH, AIBN (cat.), Benzene, 80 °C | (2-Phenylethyl)tris(trimethylsilyl)silane | 90 | nih.gov |
| Methyl Acrylate | (TMS)₃SiH, AIBN (cat.), Benzene, 80 °C | Methyl 3-(Tris(trimethylsilyl)silyl)propanoate | 88 | nih.gov |
| Allyl Phenyl Sulfide | (TMS)₃SiH, AIBN (cat.), Benzene, 80 °C | Phenyl(3-(tris(trimethylsilyl)silyl)propyl)sulfane | High | nih.gov |
The unique reactivity of (TMS)₃SiH has also been harnessed in elegant cascade reactions. researchgate.net In these processes, the initial carbon-centered radical formed after reaction with the silyl radical is designed to undergo a series of intramolecular cyclizations or rearrangements before the final hydrogen atom transfer step. researchgate.net This allows for the rapid assembly of complex polycyclic systems from relatively simple acyclic precursors in a single synthetic operation. nih.gov For example, treatment of a suitably substituted butenyl-substituted allenecyclopropane with (TMS)₃SiH and AIBN initiates a cascade of cyclizations and ring-openings to form a bicyclic 1,3-diene. nih.gov
While specific studies on the radical reactions of this compound are not extensively detailed, its reactivity can be inferred from the behavior of related systems. The molecule possesses two key reactive sites for radical chemistry: the carbon-carbon double bond and the allylic hydroxyl group. The silyl radical, (TMS)₃Si•, would be expected to add to the double bond, likely at the carbon distal to the silyl group, to form a more stable secondary radical adjacent to the hydroxymethyl group. This intermediate could then abstract a hydrogen atom to complete a hydrosilylation reaction. Alternatively, the hydroxyl group could be derivatized, for instance as a TMS ether, which has been shown in related systems to participate in radical-driven aryl ipso-migrations following radical addition to the double bond. mdpi.com Furthermore, metal-catalyzed hydrosilylation, a related but mechanistically distinct process, is well-established for allylic and propargylic alcohols, indicating the compatibility of the hydroxyl group with silylation reactions across double bonds. libretexts.orgscirp.orgnih.gov
| Substrate | Silane (B1218182) | Catalyst | Key Outcome | Reference |
|---|---|---|---|---|
| Internal Propargyl Alcohols | Glycidyldiphenyl silanes | Pt(0) catalyst | Highly regioselective β-E silylalkene formation | chemrxiv.org |
| Terminal Alkynes (including propargylic alcohols) | Various (alkyl-, alkoxy-, halo-silanes) | [Cp*Ru(MeCN)₃]PF₆ | Trans addition to form α-vinylsilanes | nih.gov |
| Allylbenzene Derivatives | Cyclic and Linear Siloxanes | Karstedt’s catalyst | High conversion with β-adduct selectivity | scirp.org |
| Allyl Alcohol | Octakis(hydridodimethylsiloxy)octasilsesquioxane | Platinum divinyltetramethyldisiloxane | Quantitative β-hydrosilylation | scilit.com |
Mechanistic Investigations of Reactions Involving Trans 3 Trimethylsilyl Allyl Alcohol
Catalytic Reaction Mechanisms and Intermediates
Catalytic reactions involving trans-3-(trimethylsilyl)allyl alcohol are predominantly facilitated by transition metals, with palladium and iridium complexes being the most extensively studied. The mechanisms often involve the activation of the allylic alcohol, formation of key organometallic intermediates, and subsequent reaction with nucleophiles or other reagents. The presence of Lewis or Brønsted acids can also play a crucial role in these catalytic systems.
Palladium-catalyzed reactions of allylic alcohols, including this compound, are fundamental in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The central mechanistic feature of these reactions is the formation of an (η³-allyl)palladium complex. acs.org The catalytic cycle typically involves three primary steps: oxidative addition, transmetalation, and reductive elimination. wildlife-biodiversity.comnih.gov
The process begins with the activation of the hydroxyl group of the allylic alcohol, which facilitates its departure and the subsequent coordination of the palladium(0) catalyst to the allyl system. This oxidative addition step forms a cationic (η³-allyl)palladium(II) intermediate. acs.orgnih.gov This intermediate has been identified as the catalyst resting state in related systems. acs.org The trimethylsilyl (B98337) group in the substrate influences the stability and reactivity of this complex.
Following its formation, the (η³-allyl)palladium complex undergoes transmetalation with a suitable organometallic reagent or reaction with a nucleophile. acs.orgwildlife-biodiversity.com Kinetic analyses have shown that this transmetalation step can be the turnover-limiting step of the catalytic cycle. acs.org Finally, reductive elimination from the resulting palladium(II) intermediate yields the desired product and regenerates the active palladium(0) catalyst, allowing the cycle to continue. nih.gov
Table 1: Key Steps in Palladium-Catalyzed Allylation
| Step | Description | Key Species Involved |
|---|---|---|
| Catalyst Activation & Oxidative Addition | The Pd(0) catalyst reacts with the allylic alcohol, whose hydroxyl group is activated, leading to the formation of a cationic (η³-allyl)palladium(II) complex. | Pd(0) complex, this compound, (η³-allyl)palladium(II) complex |
| Transmetalation / Nucleophilic Attack | The (η³-allyl)palladium complex reacts with a nucleophile or an organometallic reagent, transferring the organic group to the palladium center. This is often the rate-determining step. acs.org | (η³-allyl)palladium(II) complex, Nucleophile |
| Reductive Elimination | The two organic ligands on the palladium(II) center couple, forming the final product and regenerating the Pd(0) catalyst. | Product, Pd(0) complex |
Iridium-catalyzed allylic substitution reactions are renowned for their high levels of regio- and enantioselectivity. nih.govrsc.org The mechanism shares some features with palladium catalysis, such as the formation of a π-allyl intermediate, but key differences account for its distinct selectivity profile. The active catalysts are often cyclometalated iridium complexes. pkusz.edu.cn
Both Lewis and Brønsted acids play a significant role in activating the allylic hydroxyl group of this compound, transforming it into a more effective leaving group. acs.orgnih.gov This activation is critical for facilitating the formation of the key metal-allyl intermediate or a transient carbocation.
Table 2: Role of Acid Catalysts in Activating Allylic Alcohols
| Acid Type | Example(s) | Mechanism of Activation |
|---|---|---|
| Lewis Acid | Boron trifluoride etherate (BF₃·OEt₂), Titanium tetrachloride (TiCl₄) | Coordinates to the hydroxyl oxygen, enhancing its ability to act as a leaving group. nih.govrsc.org |
Stereochemical and Regiochemical Determinants in Reaction Pathways
The silicon substituent in this compound exerts significant control over the stereochemical and regiochemical course of its reactions. This control is manifested in the stability of intermediates, the energy of transition states, and the electronic properties of the molecule.
The stereochemical outcome of reactions involving this compound is determined by the relative energies of the competing diastereomeric transition states. In iridium-catalyzed asymmetric allylic substitutions, the high enantioselectivity is attributed to a significant energy difference between the transition states leading to the major and minor enantiomers. nih.gov This difference arises from steric and electronic interactions between the chiral ligand on the metal center and the incoming substrate during the crucial oxidative addition step.
Computational studies, often using density functional theory (DFT), have become invaluable for analyzing these transition states. researchgate.net Such analyses can rationalize the observed stereoselectivities by modeling the geometries and energies of the intermediates and transition states. For example, in allylation reactions, a cyclic, six-membered transition state is often invoked to explain the observed diastereoselectivity, where the substituents adopt pseudo-equatorial positions to minimize steric strain. nih.gov The ability to control whether a reaction proceeds through a thermodynamic or kinetic pathway, sometimes influenced by neighboring group participation, is also a key determinant of the final product's stereochemistry. nih.gov
The reactivity of this compound and the scope of applicable reaction partners are influenced by both steric and electronic factors. The trimethylsilyl group is sterically demanding and can direct the approach of reagents. Electronically, the silicon atom stabilizes a positive charge on the β-carbon (the carbon atom two bonds away) through σ-π hyperconjugation. This "β-silicon effect" is a powerful tool for controlling regioselectivity in reactions that proceed through carbocationic intermediates.
The nature of the reaction partner also plays a critical role. In palladium-catalyzed coupling reactions with aryl halides, the electronic properties of the aryl group (whether it is electron-rich or electron-deficient) can affect the reaction rate and yield. For instance, in related systems, allylic alcohols with electron-deficient aromatic rings have shown a greater propensity for migration in certain rearrangements compared to those with electron-rich rings. researchgate.net Similarly, the choice of nucleophile in substitution reactions is critical; stabilized, soft nucleophiles are often required for successful coupling with (η³-allyl)palladium complexes. The compatibility of the reaction with various functional groups on the substrate is a key consideration in expanding the synthetic utility of these methods. organic-chemistry.org
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Boron trifluoride |
| Boron trifluoride etherate |
| Titanium tetrachloride |
| Trifluoroacetic acid |
Advanced Synthetic Applications and Functionalizations of Trans 3 Trimethylsilyl Allyl Alcohol
Role as a Chiral Building Block in Asymmetric Synthesis
The strategic placement of the trimethylsilyl (B98337) group in trans-3-(trimethylsilyl)allyl alcohol allows for a high degree of stereocontrol in various chemical transformations, making it an invaluable tool in asymmetric synthesis.
Enantioselective Synthesis of Homoallylic Alcohols and Ethers
This compound is a key precursor for the generation of chiral allylating agents used in the enantioselective synthesis of homoallylic alcohols and ethers. These structural motifs are prevalent in a wide array of biologically active natural products. The Hosomi-Sakurai reaction, a Lewis acid-mediated allylation of carbonyl compounds with allylsilanes, is a cornerstone of this chemistry. nih.gov The use of chiral Lewis acids or chiral ligands allows for the asymmetric induction, leading to the formation of enantioenriched products.
The general allylation of carbonyl compounds to produce the corresponding alcohols is a well-established synthetic method. frontiersin.org In these reactions, the trimethylsilyl group plays a crucial role in stabilizing the intermediate carbocation, which influences the stereochemical outcome of the reaction. nih.gov The development of catalytic enantioselective methods for the allylation of aldehydes and ketones provides access to optically active homoallylic alcohols, which are versatile intermediates for the synthesis of complex molecules. organic-chemistry.org
| Aldehyde | Catalyst/Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Benzaldehyde (B42025) | TiCl4 / (R)-BINOL | CH2Cl2 | -78 | 85 | 92 | (Example based on related literature) |
| Cyclohexanecarboxaldehyde | Sc(OTf)3 / (S)-PyBox | Toluene | -40 | 78 | 88 | (Example based on related literature) |
| Isobutyraldehyde | In(OTf)3 / Chiral Diamine | THF | -78 | 90 | 95 | (Example based on related literature) |
This table presents representative data for the enantioselective allylation of various aldehydes using methodologies analogous to those employed with this compound derivatives, illustrating the potential for high yields and enantioselectivities.
The synthesis of homoallylic ethers can also be achieved with high enantioselectivity. The allylation of acetals and ketals, catalyzed by Lewis acids, provides a direct route to these compounds. The use of catalytic amounts of reagents such as iodotrimethylsilane (B154268) (TMSI) has been shown to be effective for the synthesis of homoallyl ethers from acetals and allylsilanes. organic-chemistry.org
Diastereoselective Control in Complex Molecule Construction
In addition to enantioselectivity, this compound and its derivatives are instrumental in achieving high levels of diastereoselectivity in the construction of complex molecules possessing multiple stereocenters. The steric and electronic properties of the trimethylsilyl group can effectively bias the facial selectivity of reactions, leading to the preferential formation of one diastereomer.
In the total synthesis of complex natural products, achieving the correct relative stereochemistry is paramount. In the synthesis of (−)-Galiellalactone, a modified Hosomi-Sakurai crotylation was employed to diastereoselectively introduce a key side chain. The choice of Lewis acid catalyst was found to be crucial in controlling the diastereomeric ratio of the product. nih.gov
| Substrate | Aldehyde | Lewis Acid | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| Chiral Allylsilane | Benzaldehyde | TiCl4 | >95:5 | 88 | (Example based on related literature) |
| Chiral Allylsilane | Isovaleraldehyde | BF3·OEt2 | 10:90 | 75 | (Example based on related literature) |
| Chiral Allylsilane | Acrolein | SnCl4 | 90:10 | 82 | (Example based on related literature) |
This table illustrates the diastereoselective outcomes of reactions involving chiral allylsilanes with various aldehydes under different Lewis acid conditions, showcasing the ability to control the formation of syn and anti products.
Synthesis of Complex Organic Frameworks
The utility of this compound as a stereodirecting building block extends to the synthesis of intricate molecular architectures found in natural products and other biologically significant molecules.
Construction of Natural Products and Biologically Active Molecules
The homoallylic alcohol moiety is a key structural component in numerous natural products, including polyketides, macrolides, and alkaloids. The Hosomi-Sakurai allylation reaction using reagents derived from this compound has been successfully applied in the total synthesis of several biologically active compounds. nih.govfrontiersin.org
One notable example is the enantioselective total synthesis of (+)-ricciocarpin A, a natural product with molluscicidal activity. frontiersin.orgnih.govnih.gov The synthesis of such complex targets often relies on the reliable and stereocontrolled introduction of key functional groups, a role for which silyl-substituted allyl alcohols are well-suited. The application of these building blocks allows for the efficient construction of the carbon skeleton with the desired stereochemistry. nih.gov
Formation of Macrocycles and Polycyclic Ethers
The formation of large ring systems, such as macrocycles and polycyclic ethers, presents a significant synthetic challenge. Intramolecular reactions that form both a carbon-carbon and a carbon-oxygen bond in a single step are highly desirable for their efficiency. The Prins-type macrocyclization has emerged as a powerful strategy for the synthesis of polyketide natural products containing tetrahydropyran (B127337) rings. nih.gov
The synthesis of marine polycyclic ethers, a class of natural products known for their complex structures and potent biological activities, often involves the stereoselective construction of multiple ether rings. nih.gov Strategies based on the intramolecular allylation of acetals provide an efficient route to these complex architectures. nih.gov For example, in the synthesis of hemibrevetoxin B, a key step involves the formation of a cyclic ether through an intramolecular condensation of an allylic stannane (B1208499) with an aldehyde, a transformation conceptually related to the reactions of silyl-substituted allyl alcohols. nih.gov
Development of Novel Atom-Economical and Step-Efficient Methodologies
In the pursuit of more sustainable and efficient chemical processes, the principles of atom economy and step efficiency are paramount. This compound has played a role in the development of new synthetic methods that adhere to these principles.
Atom economy seeks to maximize the incorporation of all atoms from the starting materials into the final product. nih.gov Catalytic reactions are inherently more atom-economical than stoichiometric ones. The development of catalytic enantioselective allylations using reagents derived from this compound represents a significant advance in this area. organic-chemistry.org The use of catalytic amounts of chiral Lewis acids or organocatalysts avoids the generation of large quantities of stoichiometric waste.
Advanced Analytical Techniques for Elucidating the Structure and Reactivity of Trans 3 Trimethylsilyl Allyl Alcohol in Research
Spectroscopic Methods for Mechanistic and Structural Characterization
Spectroscopy is a cornerstone of chemical research, providing profound insights into molecular structure and the changes it undergoes during chemical reactions. For trans-3-(trimethylsilyl)allyl alcohol, techniques like NMR, IR, and mass spectrometry are routinely used to confirm its identity, elucidate the structure of its derivatives, and identify transient intermediates.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds. For this compound, both ¹H and ¹³C NMR provide a definitive fingerprint of the molecule.
Reaction Monitoring: NMR is exceptionally well-suited for monitoring the progress of reactions in real-time or by analyzing aliquots from a reaction mixture. The conversion of this compound can be tracked by observing the disappearance of its characteristic signals, such as the protons on the double bond or the methylene (B1212753) protons adjacent to the hydroxyl group. Concurrently, the appearance of new signals corresponding to the product provides direct evidence of the transformation. For instance, in an esterification reaction, the signal for the -CH₂OH protons would shift downfield upon conversion to a -CH₂OC(O)R group.
Stereochemical Assignment: The trans or (E)-configuration of the double bond in this compound is readily confirmed by the coupling constant (J-value) between the two vinylic protons in the ¹H NMR spectrum. A large coupling constant, typically in the range of 14-19 Hz, is characteristic of a trans relationship between the protons. This is a crucial piece of stereochemical information, as the geometry of the double bond is often retained or influences the stereochemical outcome of subsequent reactions. When the alcohol is derivatized to create a new stereocenter, NMR, particularly through the use of chiral derivatizing agents, can be used to distinguish between the resulting diastereomers, allowing for the determination of stereoselectivity. researchgate.net
Below are typical NMR data for the parent compound.
¹H and ¹³C NMR Data for this compound
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|---|
| ¹H | ~6.05 | dt | ~18.5, 1.5 | Si-CH= |
| ¹H | ~5.85 | dt | ~18.5, 4.5 | =CH-CH₂ |
| ¹H | ~4.15 | dd | ~4.5, 1.5 | -CH₂OH |
| ¹H | ~1.60 | s (broad) | - | -OH |
| ¹H | 0.05 | s | - | -Si(CH₃)₃ |
| ¹³C | ~142 | - | - | Si-CH= |
| ¹³C | ~125 | - | - | =CH-CH₂ |
| ¹³C | ~65 | - | - | -CH₂OH |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy for Functional Group Transformations
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence or absence of specific functional groups in a molecule. wiley.com The spectrum of this compound is characterized by distinct absorptions corresponding to its key functional groups: the hydroxyl group (O-H), the carbon-carbon double bond (C=C), and the C-H bonds.
During a chemical reaction, IR spectroscopy can provide clear evidence of functional group transformation. For example:
Oxidation: If the primary alcohol is oxidized to an aldehyde, the broad O-H stretch will disappear and a new, sharp C=O (carbonyl) stretch will appear around 1720-1740 cm⁻¹.
Etherification/Esterification: The disappearance of the broad O-H stretch is a key indicator that the alcohol has reacted.
Hydrogenation: Saturation of the double bond would lead to the disappearance of the C=C stretch and the vinylic =C-H stretch.
Characteristic IR Absorptions for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydroxyl (-OH) | O-H stretch (H-bonded) | 3200-3500 | Strong, Broad |
| Vinylic C-H (=C-H) | C-H stretch | 3000-3100 | Medium |
| Alkyl C-H (-CH₃) | C-H stretch | 2850-2960 | Strong |
| C=C Double Bond | C=C stretch | 1600-1680 | Medium to Weak |
| Alcohol C-O | C-O stretch | 1050-1260 | Strong |
Mass Spectrometry for Product and Intermediate Identification
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. When coupled with Gas Chromatography (GC-MS), it is invaluable for identifying products and byproducts in a reaction mixture. nih.gov
For this compound and its derivatives, electron ionization (EI) mass spectrometry reveals characteristic fragmentation. The trimethylsilyl (B98337) (TMS) group is particularly informative in mass spectra. nih.govacs.org Common fragmentation pathways include:
Loss of a methyl group ([M-15]⁺): A very common fragmentation for TMS compounds, resulting in a prominent peak at M-15.
The trimethylsilyl cation ([Si(CH₃)₃]⁺): This results in a characteristic base peak or very strong peak at m/z 73.
McLafferty rearrangement: If applicable to a derivative, this can provide structural clues.
By analyzing the molecular ion peak, researchers can confirm the successful synthesis of a desired product. The presence of unexpected m/z values can help identify byproducts or reaction intermediates, providing crucial information for reaction optimization. researchgate.net
Common Mass Spectral Fragments for Trimethylsilyl-Containing Compounds
| m/z Value | Ion Structure | Significance |
|---|---|---|
| M⁺ | Molecular Ion | Indicates the molecular weight of the compound. |
| M-15 | [M-CH₃]⁺ | Characteristic loss of a methyl radical from the TMS group. |
Chromatographic Techniques for Separation and Purity Analysis in Reaction Studies
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For research involving this compound, chromatographic methods are essential for purifying products and for the quantitative analysis of reaction mixtures.
Gas Chromatography (GC) for Reaction Progress and Product Ratios
Gas Chromatography (GC) is an ideal technique for separating and analyzing volatile and thermally stable compounds. researchgate.net this compound, with a boiling point of 166-168 °C, is sufficiently volatile for GC analysis. sigmaaldrich.comsigmaaldrich.com This technique is frequently used to monitor the progress of a reaction by quantifying the consumption of starting materials and the formation of products over time. nih.gov
In a typical application, a small aliquot of the reaction mixture is withdrawn, quenched, and injected into the GC. Each component of the mixture is separated based on its boiling point and interaction with the stationary phase of the GC column, and is detected as it elutes. The time it takes for a compound to elute is its retention time, which is used for identification. The area under each peak is proportional to the concentration of that component, allowing for the calculation of product ratios and reaction conversion. rsc.org
Hypothetical GC Data for Monitoring a Reaction of this compound
| Time (hours) | Retention Time (min) | Compound | Peak Area (%) |
|---|---|---|---|
| 0 | 5.2 | trans-3-(TMS)allyl alcohol | 100 |
| 1 | 5.2 | trans-3-(TMS)allyl alcohol | 65 |
| 1 | 8.5 | Product A | 35 |
| 4 | 5.2 | trans-3-(TMS)allyl alcohol | 10 |
High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
While this compound is itself achiral, it is a common precursor in asymmetric synthesis, where the goal is to produce a chiral product with a high excess of one enantiomer. High-Performance Liquid Chromatography (HPLC) is the foremost analytical technique for determining the enantiomeric excess (ee) of a chiral product. nih.govuma.es
To achieve this, a chiral stationary phase (CSP) is used in the HPLC column. phenomenex.com The CSP interacts differently with the two enantiomers of a chiral compound, causing them to travel through the column at different rates and thus elute at different times. By integrating the areas of the two resulting peaks, the ratio of the enantiomers can be precisely calculated, giving the enantiomeric excess. For example, in an asymmetric epoxidation of this compound, HPLC with a chiral column would be used to separate the two enantiomers of the resulting chiral epoxide. nih.govresearchgate.net
Example HPLC Data for a Chiral Product
| Enantiomer | Retention Time (min) | Peak Area | Percentage (%) |
|---|---|---|---|
| (R)-enantiomer | 12.4 | 97500 | 97.5 |
| (S)-enantiomer | 14.1 | 2500 | 2.5 |
| Enantiomeric Excess (ee) | - | - | 95% |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| (E)-3-(trimethylsilyl)prop-2-en-1-ol |
| Phenylacetaldehyde |
| Cyclohexanol |
| 1-Hexene |
| Octane |
| Methanol |
| n-Hexane |
| 1-Decene |
| 1-Dodecene |
| 1-Tetradecene |
| 1-Octene |
| 1-Nonene |
| 2-Methyl-1-octene |
| Cumene hydroperoxide |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Promethazine |
X-ray Crystallography for Definitive Structural Elucidation of Derivatives and Intermediates
Research into the coordination chemistry of silyl-substituted allyl ligands has led to the synthesis and crystallographic characterization of various organometallic compounds. These studies are crucial for understanding the steric and electronic effects of the trimethylsilyl group on the ligand's bonding and reactivity. A notable example is the structural elucidation of nickel(II) complexes bearing a 1,3-bis(trimethylsilyl)allyl ligand, a derivative formed from a related precursor. acs.org
In a comparative study of t-butyl and trimethylsilyl substituents on nickel allyl complexes, the crystal structure of a mono(allyl)nickel derivative, [A′Ni(IMes)Br] (where A′ = 1,3-(TMS)₂C₃H₃ and IMes = 1,3-dimesitylimidazol-2-ylidene), was determined. acs.org The analysis revealed that the complex crystallizes as a monomer with an η³-coordinated allyl ligand. The crystallographic data definitively established the conformation of the two trimethylsilyl groups on the allyl backbone, showing them to be in a syn, anti-relationship. acs.org This specific spatial arrangement significantly influences the steric environment around the nickel center and, consequently, the complex's stability and reactivity.
The bond lengths and angles within the crystal structure provide precise insights into the nature of the metal-ligand and intramolecular interactions. For instance, the displacement of the trimethylsilyl groups from the plane of the three allyl carbon atoms can be accurately measured, offering a quantitative assessment of steric strain. acs.org Such detailed structural information is vital for rationalizing reaction outcomes and for the design of new catalysts and materials. The ability of X-ray crystallography to provide such definitive structural data for these complex derivatives underscores its indispensable role in advanced organosilicon research.
Table 1: Crystallographic Data for [A′Ni(IMes)Br]
| Parameter | Value |
|---|---|
| Compound | [A′Ni(IMes)Br] (A′ = 1,3-bis(trimethylsilyl)allyl) |
| Coordination Geometry | Monomer with η³-coordinated allyl ligand |
| Ligand Conformation | syn, anti-relationship of TMS groups |
| Key Feature | Provides definitive steric and conformational analysis |
Data sourced from a comparative study on nickel allyl complexes. acs.org
Q & A
Basic: What synthetic routes are commonly employed for the laboratory-scale preparation of trans-3-(Trimethylsilyl)allyl alcohol?
Answer:
The compound is synthesized via iridium-catalyzed (trimethylsilyl)allylation of aldehydes or alcohols. A highly enantioselective method uses an ortho-cyclometallated π-allyl iridium precatalyst derived from [Ir(cod)Cl]₂, 4-cyano-3-nitrobenzoic acid, (R)-SEGPHOS, and allyl acetate. This protocol achieves anti-diastereoselectivity and enantiomeric excess (90–99% ee) through transfer hydrogenation mediated by isopropanol . Alternative routes involve silylation of allyl alcohol derivatives, though these require optimization of silylating agents (e.g., trimethylsilyl chloride) and reaction conditions (e.g., inert atmosphere, anhydrous solvents) to minimize side reactions.
Advanced: How can researchers achieve high enantioselectivity in catalytic (trimethylsilyl)allylation reactions using this compound derivatives?
Answer:
Enantioselectivity is primarily governed by the chiral ligand and catalyst system. The (R)-SEGPHOS ligand paired with iridium catalysts induces a well-defined chiral environment, enabling asymmetric induction during the transfer hydrogenation step. Key parameters include:
- Ligand-to-metal ratio : Optimal at 1:1 to avoid racemic pathways.
- Solvent polarity : Non-polar solvents (e.g., toluene) enhance stereochemical control.
- Temperature : Lower temperatures (0–25°C) reduce kinetic resolution effects.
For example, reactions conducted at 25°C with (R)-SEGPHOS yield >95% ee, whereas ligand-free systems produce racemic mixtures . Mechanistic studies suggest that π-allyl iridium intermediates enforce a rigid transition state, favoring one enantiomer.
Basic: What safety precautions are critical when handling this compound?
Answer:
The compound is classified as a flammable liquid (UN 1993) with a flash point of 146°F (63°C). Key precautions include:
- Storage : At -20°C in flame-resistant cabinets, away from oxidizers .
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and flame-retardant lab coats.
Emergency protocols for spills involve inert absorbents (e.g., vermiculite) and avoidance of water due to potential reactivity with silanes .
Advanced: How can researchers resolve contradictions in diastereoselectivity outcomes across catalytic systems for (trimethylsilyl)allylation?
Answer:
Discrepancies often arise from divergent reaction mechanisms. For instance:
- Iridium catalysts promote anti-diastereoselectivity via a transfer hydrogenation pathway involving π-allyl intermediates .
- Palladium catalysts may favor syn-selectivity due to distinct oxidative addition/reductive elimination steps.
To reconcile results:
Screen ligands : Bulky ligands (e.g., BINAP) can alter transition-state geometry.
Modify solvents : Polar aprotic solvents (e.g., DMF) may stabilize ionic intermediates.
Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products, while higher temperatures may equilibrate to thermodynamically stable diastereomers.
Comparative studies using deuterium labeling or computational modeling (DFT) are recommended to map selectivity trends.
Basic: What analytical methods are suitable for assessing the purity of this compound?
Answer:
- Gas Chromatography (GC) : Using a flame-ionization detector and a column packed with support S2 (e.g., 3-mm stainless steel), with column temperature at 230°C. Purity ≥97% is confirmed if the target peak constitutes ≥97% of the total area .
- Refractometry : Refractive index should align with literature values (n20/D 1.444) .
- NMR Spectroscopy : ¹H NMR signals for the allyl and trimethylsilyl groups (δ 4.6–5.2 ppm for allyl protons; δ 0.1–0.3 ppm for Si(CH₃)₃) .
Advanced: What mechanistic insights explain the role of iridium catalysts in anti-diastereoselective carbonyl (trimethylsilyl)allylation?
Answer:
The iridium catalyst operates via a concerted transfer hydrogenation mechanism :
Aldehyde activation : Isopropanol mediates hydride transfer, reducing the aldehyde to an alcohol while generating a reactive iridium hydride species.
π-Allyl formation : α-(Trimethylsilyl)allyl acetate coordinates to iridium, forming a chiral π-allyl intermediate.
C–C bond formation : The nucleophilic π-allyl attacks the electrophilic carbonyl carbon, with stereochemistry dictated by the (R)-SEGPHOS ligand’s chiral pockets.
This pathway avoids pre-metallated nucleophiles, enabling direct coupling from alcohol oxidation levels. Isotopic labeling (D₂O) studies confirm hydride transfer as the rate-limiting step .
Basic: How can this compound be functionalized for downstream applications?
Answer:
- Acylation : Trimethylsilyl trifluoromethanesulfonate (TMSOTf) catalyzes acetylation with trimethylsilyl acetate (2.0 mmol) in dichloromethane, yielding protected derivatives (e.g., acetates) in >90% yield after 24 hours .
- Protodesilylation : Treatment with HF·pyridine removes the trimethylsilyl group, generating allylic alcohols with allylic transposition .
- Oxidative desilylation : Dioxiranes (e.g., DMDO) convert the compound to 1,4-ene-diols, useful in polyol synthesis .
Advanced: What strategies mitigate competing side reactions during (trimethylsilyl)allylation under transfer hydrogenation conditions?
Answer:
- Additive screening : 4-Å molecular sieves absorb water, preventing hydrolysis of the silyl group.
- Stoichiometric control : Excess isopropanol (2–3 equiv.) ensures complete aldehyde reduction, minimizing aldol byproducts.
- Catalyst preactivation : Pre-stirring the iridium catalyst with (R)-SEGPHOS and allyl acetate for 30 minutes enhances turnover frequency.
Side reactions like β-hydride elimination are suppressed by maintaining low temperatures (0–10°C) and avoiding strong bases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
